molecular formula C15H20N4O2S B12155904 Methyl 2-{4-amino-5-[4-(tert-butyl)phenyl]-1,2,4-triazol-3-ylthio}acetate

Methyl 2-{4-amino-5-[4-(tert-butyl)phenyl]-1,2,4-triazol-3-ylthio}acetate

Cat. No.: B12155904
M. Wt: 320.4 g/mol
InChI Key: IYIPVQSORUMCSP-UHFFFAOYSA-N
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Description

Methyl 2-{4-amino-5-[4-(tert-butyl)phenyl]-1,2,4-triazol-3-ylthio}acetate is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{4-amino-5-[4-(tert-butyl)phenyl]-1,2,4-triazol-3-ylthio}acetate typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the amino and tert-butylphenyl groups. The final step involves the esterification of the compound to form the methyl ester.

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound under acidic conditions.

    Introduction of Substituents: The amino and tert-butylphenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and high temperatures to ensure complete substitution.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{4-amino-5-[4-(tert-butyl)phenyl]-1,2,4-triazol-3-ylthio}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Methyl 2-{4-amino-5-[4-(tert-butyl)phenyl]-1,2,4-triazol-3-ylthio}acetate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its triazole moiety, which is known for its biological activity.

    Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

    Chemical Biology: The compound is utilized in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of Methyl 2-{4-amino-5-[4-(tert-butyl)phenyl]-1,2,4-triazol-3-ylthio}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can interact with cellular membranes, affecting membrane permeability and function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-{4-amino-5-phenyl-1,2,4-triazol-3-ylthio}acetate: Lacks the tert-butyl group, which may affect its biological activity and solubility.

    Methyl 2-{4-amino-5-[4-(methyl)phenyl]-1,2,4-triazol-3-ylthio}acetate: Contains a methyl group instead of a tert-butyl group, leading to different steric and electronic properties.

Uniqueness

Methyl 2-{4-amino-5-[4-(tert-butyl)phenyl]-1,2,4-triazol-3-ylthio}acetate is unique due to the presence of the tert-butyl group, which enhances its lipophilicity and stability. This structural feature can improve its interaction with biological targets and its overall pharmacokinetic profile.

Properties

Molecular Formula

C15H20N4O2S

Molecular Weight

320.4 g/mol

IUPAC Name

methyl 2-[[4-amino-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate

InChI

InChI=1S/C15H20N4O2S/c1-15(2,3)11-7-5-10(6-8-11)13-17-18-14(19(13)16)22-9-12(20)21-4/h5-8H,9,16H2,1-4H3

InChI Key

IYIPVQSORUMCSP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)OC

Origin of Product

United States

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